

Introduction: The Strategic Importance of an Imidazole Building Block

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Compound of Interest

Compound Name: *1-(1H-imidazol-1-yl)acetone*

Cat. No.: B159670

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In the landscape of medicinal chemistry and drug development, the imidazole ring is a privileged scaffold, forming the core of numerous therapeutic agents, most notably in the realm of antifungal medications.[1][2][3] Its ability to coordinate with metal ions in enzyme active sites, such as the heme iron in cytochrome P450 enzymes, is a cornerstone of its biological activity. [3] **1-(1H-imidazol-1-yl)acetone** emerges as a compound of significant interest not as an end-product, but as a highly versatile and strategic intermediate. Its structure marries the crucial imidazole moiety with a reactive ketone functional group, providing a chemical handle for extensive molecular elaboration.

This guide offers a comprehensive technical overview of **1-(1H-imidazol-1-yl)acetone** for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties and the experimental logic for its synthesis and characterization, providing a field-proven perspective on its utility.

Molecular Identity and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. These identifiers and computed properties provide a quantitative foundation for predicting solubility, reactivity, and potential bioavailability.

Key Identifiers:

- IUPAC Name: 1-(1H-imidazol-1-yl)propan-2-one[4]

- Synonyms: **1-(1H-imidazol-1-yl)acetone**, 1-imidazol-1-ylpropan-2-one[4]
- CAS Number: 131394-02-0[4]
- Molecular Formula: C₆H₈N₂O[4]

Table 1: Physicochemical and Computed Properties

The following table summarizes key properties, largely computed through established algorithms like PubChem's analysis, which are critical for laboratory applications.[4]

Property	Value	Source
Molecular Weight	124.14 g/mol	PubChem[4]
Exact Mass	124.063662883 Da	PubChem [https://pubchem.ncbi.nlm.nih.gov/compound/14617233][4]
XLogP3	-0.1	PubChem[4]
Hydrogen Bond Donor Count	0	PubChem[4]
Hydrogen Bond Acceptor Count	3	PubChem[4]
Rotatable Bond Count	2	PubChem[4]
Topological Polar Surface Area	34.9 Å ²	PubChem[4]
Complexity	114	PubChem[4]

The negative XLogP3 value suggests a degree of hydrophilicity, an important consideration for selecting solvent systems for both reaction and purification. The presence of three hydrogen bond acceptors (the two imidazole nitrogens and the carbonyl oxygen) influences its solubility and interaction with biological targets.

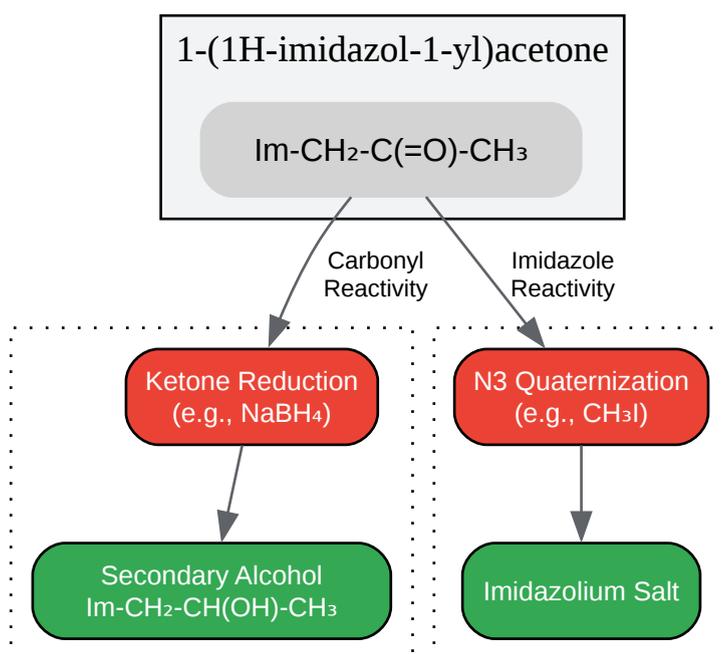
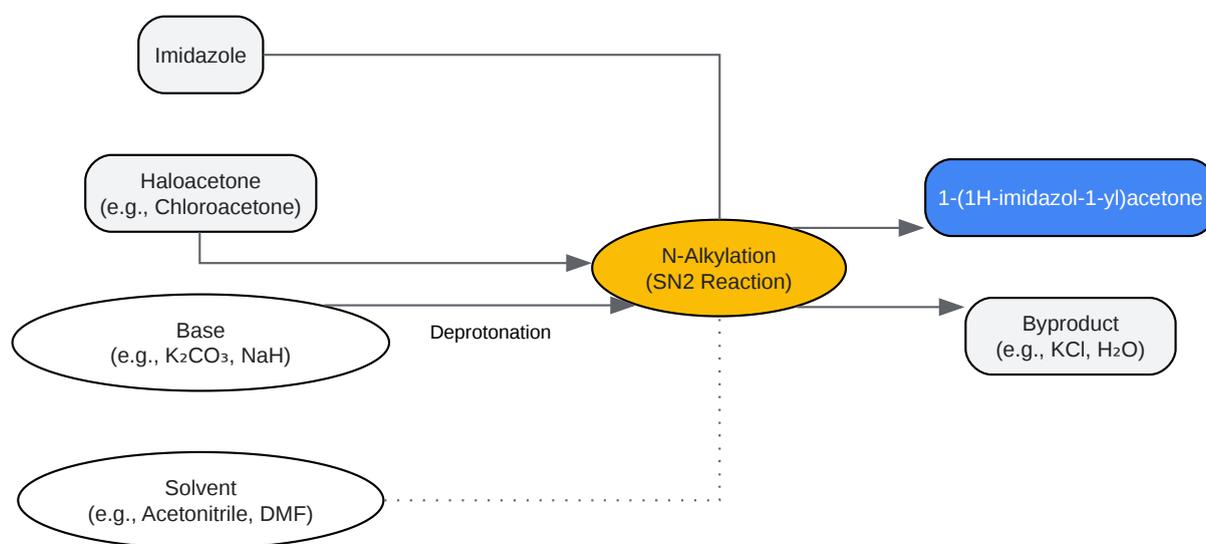
Synthesis and Mechanistic Considerations

The most direct and common synthesis of **1-(1H-imidazol-1-yl)acetone** is via the nucleophilic substitution of a haloacetone with imidazole. This approach is efficient and relies on

fundamental principles of organic chemistry.

Diagram 1: General Synthesis Workflow

This diagram illustrates the standard N-alkylation reaction for synthesizing the target compound.



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Sources

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